1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)-
CAS No.: 87988-58-7
Cat. No.: VC16203769
Molecular Formula: C11H3F17N2O2S
Molecular Weight: 550.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87988-58-7 |
|---|---|
| Molecular Formula | C11H3F17N2O2S |
| Molecular Weight | 550.19 g/mol |
| IUPAC Name | 1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)imidazole |
| Standard InChI | InChI=1S/C11H3F17N2O2S/c12-4(13,6(16,17)8(20,21)10(24,25)26)5(14,15)7(18,19)9(22,23)11(27,28)33(31,32)30-2-1-29-3-30/h1-3H |
| Standard InChI Key | CTEBUSUSPQMYLI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C=N1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)- is a chemical compound that combines an imidazole ring with a heptadecafluorooctylsulfonyl group. This compound is part of a broader class of fluorinated organic compounds, which are known for their unique properties, such as high chemical stability and low surface tension. The incorporation of fluorine and a sulfonyl group into the imidazole structure enhances its hydrophobicity and reactivity, making it suitable for various applications.
Synthesis and Preparation
The synthesis of 1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)- typically involves the reaction of imidazole with a heptadecafluorooctylsulfonyl chloride in the presence of a base. This process requires careful control of reaction conditions to ensure the formation of the desired product.
Synthesis Steps
-
Starting Materials: Imidazole and heptadecafluorooctylsulfonyl chloride.
-
Reaction Conditions: Typically involves a base like triethylamine in a solvent such as dichloromethane.
-
Product Isolation: The resulting product is isolated through purification techniques such as column chromatography.
Applications and Uses
1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)-, due to its fluorinated nature, may find applications in fields requiring non-stick surfaces, water repellency, or high thermal stability. It could be used in the development of coatings, surfactants, or as an intermediate in the synthesis of more complex fluorinated compounds.
Potential Applications Table
| Application | Description |
|---|---|
| Coatings | Non-stick and water-repellent coatings |
| Surfactants | High-performance surfactants for cleaning or emulsification |
| Intermediates | Intermediate in the synthesis of other fluorinated compounds |
Safety and Environmental Considerations
The safety and environmental impact of 1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)- should be carefully evaluated. Fluorinated compounds, including PFAS, have raised concerns due to their persistence in the environment and potential health risks. Handling and disposal of this compound should adhere to strict safety protocols to minimize exposure and environmental contamination.
Safety Precautions Table
| Hazard | Precaution |
|---|---|
| Skin and Eye Irritation | Wear protective gloves and goggles |
| Inhalation | Use in well-ventilated areas or with respiratory protection |
| Environmental Impact | Dispose of waste according to local regulations |
Research Findings and Future Directions
Research on 1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)- is limited, but its unique properties suggest potential for further investigation. Future studies could focus on optimizing its synthesis, exploring its applications, and assessing its environmental and health impacts.
Future Research Directions Table
| Area | Description |
|---|---|
| Synthesis Optimization | Improving yield and reducing by-products |
| Application Development | Exploring uses in coatings, surfactants, and intermediates |
| Environmental Impact Assessment | Studying persistence and toxicity in various environments |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume